molecular formula C9H11NO2 B8490763 4-Methoxy-3-methylbenzaldoxime

4-Methoxy-3-methylbenzaldoxime

Cat. No. B8490763
M. Wt: 165.19 g/mol
InChI Key: JWTUAQXEPMZDBZ-UHFFFAOYSA-N
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Patent
US04642311

Procedure details

A cold solution of hydroxylamine.hydrochloride 15 g, 0.22 mol) in H2O (50 ml) was mixed with a cold solution of NaOH (20 g, 0.5 mol) in H2O (150 ml) and then 4-methoxy-3-methylbenzaldehyde (30 g, 0.2 mol) was added in a steady stream. After stirring at room temperature for 30 minutes, the solution was saturated with CO2. The separated solid was collected, washed with H2O, and dried to yield 30.9 g (94%) of 20; m.p. 70°-2° C.
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
94%

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][OH:3].[OH-].[Na+].[CH3:6][O:7][C:8]1[CH:15]=[CH:14][C:11]([CH:12]=O)=[CH:10][C:9]=1[CH3:16].C(=O)=O>O>[CH3:6][O:7][C:8]1[CH:15]=[CH:14][C:11]([CH:12]=[N:2][OH:3])=[CH:10][C:9]=1[CH3:16] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
20 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
O
Name
Quantity
150 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
COC1=C(C=C(C=O)C=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The separated solid was collected
WASH
Type
WASH
Details
washed with H2O
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC1=C(C=C(C=NO)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 30.9 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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